6-Hydroxypyrimidine-4-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 45047. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

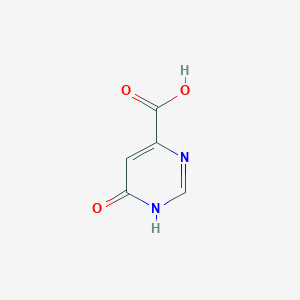

Structure

2D Structure

Properties

IUPAC Name |

6-oxo-1H-pyrimidine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4N2O3/c8-4-1-3(5(9)10)6-2-7-4/h1-2H,(H,9,10)(H,6,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYGHXDAYBIFGKI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(N=CNC1=O)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40286361 | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6299-87-2 | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6299-87-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006299872 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6299-87-2 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45047 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 6-Hydroxypyrimidine-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40286361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 6-Hydroxy-4-pyrimidinecarboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

6-Hydroxypyrimidine-4-carboxylic acid CAS number 6299-87-2 properties

An In-depth Technical Guide to 6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) for Drug Discovery Professionals

This guide provides a comprehensive technical overview of this compound, a versatile heterocyclic compound. Designed for researchers, medicinal chemists, and drug development scientists, this document delves into the molecule's physicochemical properties, synthesis, reactivity, and biological potential, grounding theoretical knowledge in practical, field-proven insights.

Introduction: The Significance of the Pyrimidine Scaffold

Nitrogen-containing heterocycles are foundational pillars of medicinal chemistry, with the pyrimidine core being of particular importance.[1][2] As a fundamental component of nucleobases like cytosine, thym, and uracil, the pyrimidine structure is recognized by a vast array of biological systems.[2] This inherent biocompatibility makes it a privileged scaffold in drug design. This compound (CAS 6299-87-2), hereafter referred to as 6-HP-4-CA, represents a key starting material and a valuable building block. Its dual functionality—a nucleophilic hydroxyl group and an electrophilic carboxylic acid—provides a rich chemical canvas for developing diverse molecular libraries with potential therapeutic applications ranging from enzyme inhibition to antiviral and antimicrobial agents.[3][4]

Section 1: Physicochemical & Spectroscopic Profile

A thorough understanding of a molecule's fundamental properties is the bedrock of successful experimental design. 6-HP-4-CA exists in tautomeric equilibrium between its hydroxyl and keto (6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) forms, with the keto form generally predominating in solid and solution phases. This tautomerism is critical to its reactivity and biological interactions.

Core Properties

All quantitative data for 6-HP-4-CA are summarized in the table below for clarity and rapid reference.

| Property | Value | Source(s) |

| CAS Number | 6299-87-2 | [3][5] |

| Molecular Formula | C₅H₄N₂O₃ | [3] |

| Molecular Weight | 140.10 g/mol | [3] |

| IUPAC Name | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | |

| Synonyms | 6-Hydroxy-4-pyrimidinecarboxylic acid | [6] |

| Appearance | White to light yellow/red crystalline powder | [5] |

| Melting Point | 268-270 °C | [5] |

| Density | ~1.63 g/cm³ (Predicted) | [5] |

| pKa | 2.77 ± 0.20 (Predicted) | [5] |

| Hydrogen Bond Donors | 2 | [7] |

| Hydrogen Bond Acceptors | 4 | [7] |

Solubility Profile

-

Water : Sparingly soluble. Solubility increases significantly in basic aqueous solutions (e.g., NaHCO₃, NaOH) due to deprotonation of the carboxylic acid.

-

DMSO : Highly soluble. A related compound, Pyrimidine-4-carboxylic acid, is soluble at 100 mg/mL in DMSO.[8]

-

Methanol/Ethanol : Slightly soluble.

-

Aprotic Solvents (DCM, Ether) : Generally insoluble.

Expert Insight: For reaction chemistry, DMSO or DMF are excellent solvent choices. For biological assays, preparing a concentrated stock solution in DMSO is standard practice, followed by serial dilution in aqueous buffer. Always verify the final DMSO concentration is compatible with your assay system (typically <0.5%).

Spectroscopic Signature

Definitive structural confirmation is paramount. The following data provide a baseline for the analytical characterization of 6-HP-4-CA.

-

¹H NMR (400 MHz, DMSO-d₆): The proton spectrum is simple and highly characteristic.

The IR spectrum is dominated by features from the hydroxyl and carbonyl groups.

-

3300-2500 cm⁻¹ (broad): A very broad band characteristic of the O-H stretch of a hydrogen-bonded carboxylic acid dimer.[9]

-

~3100-3000 cm⁻¹ (medium, sharp): Aromatic C-H stretching.

-

~1710-1760 cm⁻¹ (strong, sharp): Carboxylic acid C=O carbonyl stretch.[10]

-

~1680 cm⁻¹ (strong, sharp): Amide/keto C=O carbonyl stretch from the pyrimidone ring.

-

~1600-1500 cm⁻¹ (medium): C=C and C=N stretching vibrations within the aromatic ring.

-

~1320-1210 cm⁻¹ (strong): C-O stretching of the carboxylic acid.[9]

Under Electron Ionization (EI), fragmentation would likely proceed via two main pathways:

-

[M-17]+: Loss of the hydroxyl radical (-OH) from the carboxylic acid group.

-

[M-45]+: Loss of the entire carboxyl group (-COOH). Under Electrospray Ionization (ESI), the compound is readily observed in negative mode.

-

[M-H]⁻: Deprotonation of the carboxylic acid gives the molecular ion peak at m/z ≈ 139.01.

References

- 1. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Structure-Activity Relationships of Pyrimidine Derivatives and their Biological Activity - A Review | Bentham Science [eurekaselect.com]

- 3. Buy this compound | 6299-87-2 [smolecule.com]

- 4. chemimpex.com [chemimpex.com]

- 5. This compound CAS#: 6299-87-2 [m.chemicalbook.com]

- 6. This compound CAS#: 6299-87-2 [m.chemicalbook.com]

- 7. echemi.com [echemi.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. orgchemboulder.com [orgchemboulder.com]

- 10. chem.libretexts.org [chem.libretexts.org]

6-Hydroxypyrimidine-4-carboxylic acid molecular weight and formula

An In-Depth Technical Guide to 6-Hydroxypyrimidine-4-carboxylic Acid for Advanced Research

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of this compound (CAS No. 6299-87-2), a pivotal heterocyclic compound. Designed for researchers, medicinal chemists, and professionals in drug development, this document synthesizes core chemical data, field-proven synthetic protocols, and critical insights into its application as a versatile scaffold in modern pharmacology.

Core Molecular Profile and Physicochemical Properties

This compound, also known by its IUPAC name 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid, is a key pyrimidine derivative.[1][2] Its structure integrates a carboxylic acid and a hydroxyl group onto the pyrimidine ring, bestowing it with unique reactivity and significant potential for hydrogen bonding.[1] This dual functionality is central to its utility as a precursor in the synthesis of more complex, biologically active molecules.[1]

The compound's structural similarity to natural nucleobases makes it a subject of significant interest for its potential biological activities, including antiviral, antimicrobial, and enzyme-inhibiting properties.[1]

Table 1: Key Physicochemical and Identification Data

| Property | Value | Source(s) |

|---|---|---|

| Molecular Formula | C₅H₄N₂O₃ | [1][3][4][5] |

| Molecular Weight | 140.10 g/mol | [1][3][4][5] |

| CAS Number | 6299-87-2 | [1][3][4] |

| IUPAC Name | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | [1][2] |

| Melting Point | 268-270 °C | [4][5][6] |

| Appearance | White to light yellow/red crystalline powder | [6] |

| InChI Key | QYGHXDAYBIFGKI-UHFFFAOYSA-N |[1] |

Synthesis Protocol: Cyclocondensation Approach

The synthesis of this compound is reliably achieved through a one-pot cyclocondensation reaction. This method is valued for its operational simplicity and use of readily available starting materials. The core transformation involves the reaction of an oxaloacetate salt with formamidine acetate in an aqueous basic medium.

Expert Rationale Behind the Protocol:

The choice of a strong base, such as sodium hydroxide, is critical for deprotonating the starting materials, thereby facilitating the nucleophilic attack that initiates ring formation. The reaction proceeds at ambient temperature, which is sufficient to drive the condensation while minimizing the formation of degradation byproducts. The final acidification step is crucial; it serves to protonate the carboxylate and phenoxide groups, causing the final product to precipitate out of the aqueous solution due to its reduced solubility. This pH adjustment is a classic and effective method for isolating acidic organic compounds.

Step-by-Step Experimental Workflow

-

Reagent Preparation: In a 1 L round-bottom flask, dissolve sodium hydroxide (10 g) in 500 mL of deionized water.

-

Addition of Reactants: To this solution, add sodium diethyl oxaloacetate (55 g, 0.26 mol) and formamidine acetate (26 g, 0.25 mol).[4][6]

-

Reaction Incubation: Stir the resulting mixture vigorously at room temperature (approx. 25 °C) for 16 hours to ensure the reaction proceeds to completion.[4][6]

-

Product Precipitation: Carefully acidify the reaction mixture by the dropwise addition of concentrated hydrochloric acid (HCl) until the pH reaches 1. The product will precipitate as a fine solid.[4][6]

-

Crystallization: Cool the mixture to 0 °C and stir for an additional hour to maximize the precipitation of the solid product.[6]

-

Isolation and Purification: Collect the solid by vacuum filtration. Wash the filter cake sequentially with cold deionized water and diethyl ether to remove residual salts and organic impurities.[4][6]

-

Drying: Dry the purified white solid in a vacuum oven at 40 °C for 20 hours to yield this compound.[6]

Diagram of the Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Chemical Reactivity and Potential for Derivatization

The synthetic value of this compound stems from its two primary functional groups: the carboxylic acid at the C4 position and the hydroxyl group at the C6 position. These sites offer distinct opportunities for chemical modification, making the molecule a versatile building block for creating libraries of novel compounds.[1]

-

Carboxylic Acid Group (C4): This site is amenable to standard transformations such as esterification to modulate lipophilicity and cell permeability, or conversion to amides to introduce new pharmacophores.[1] Under certain conditions, it can also undergo decarboxylation .[1] The presence of this acidic group is crucial for the molecule's water solubility and its ability to interact with biological targets.[7][8]

-

Hydroxyl Group (C6): This group can act as a nucleophile in substitution reactions or be oxidized to a carbonyl, further expanding the range of possible derivatives.[1] Its ability to act as a hydrogen bond donor is also a key feature in molecular recognition by enzymes and receptors.

Diagram of Reactive Sites for Drug Development

Caption: Key reactive sites for chemical modification.

Applications in Drug Discovery and Development

Pyrimidine derivatives are a cornerstone of medicinal chemistry, found in numerous approved drugs ranging from anticancer agents to antivirals.[9] this compound serves as a valuable scaffold for developing new therapeutic agents due to its structural resemblance to endogenous nucleobases.

-

Enzyme Inhibition: The pyrimidine core can be tailored to fit into the active sites of various enzymes, particularly those involved in nucleotide metabolism.[1] This makes it a promising starting point for designing inhibitors for targets in oncology and virology.[10]

-

Antiviral and Antimicrobial Agents: Research has shown that derivatives of this compound can exhibit inhibitory activity against viral replication and the growth of certain bacterial pathogens.[1] Its structure allows for modifications that can enhance potency and selectivity against microbial targets.

-

Scaffold for Combinatorial Chemistry: The well-defined reactive sites allow for the systematic synthesis of compound libraries. By modifying the hydroxyl and carboxylic acid groups, researchers can explore structure-activity relationships (SAR) to optimize compounds for specific biological targets.[9]

Safety, Handling, and Storage

Proper handling of this compound is essential in a laboratory setting. Based on available safety data sheets, the compound presents the following hazards:

-

Causes skin irritation (H315)

-

Causes serious eye irritation (H319)

-

May cause respiratory irritation (H335)

Table 2: Recommended Safety and Handling Procedures

| Precaution | Details | Source(s) |

|---|---|---|

| Personal Protective Equipment (PPE) | Wear protective gloves, safety glasses with side-shields, and a lab coat. Handle in a well-ventilated area or chemical fume hood. | [11][12] |

| Handling | Avoid generating dust. Wash hands thoroughly after handling. Avoid contact with skin, eyes, and clothing. | [11][13] |

| First Aid (Eyes) | Immediately rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek medical attention if irritation persists. | [13] |

| First Aid (Skin) | Wash with plenty of soap and water. If skin irritation occurs, seek medical advice. |

| Storage | Store in a tightly closed container in a dry, cool, and well-ventilated place. Recommended storage temperature is 2-8°C. |[6][11][12] |

Conclusion

This compound is more than a simple chemical intermediate; it is a versatile and highly valuable scaffold for modern drug discovery. Its straightforward synthesis, combined with multiple points for chemical modification, provides researchers with a robust platform for developing novel therapeutics. A thorough understanding of its chemical properties, reactivity, and safety protocols is paramount to unlocking its full potential in the fields of medicinal chemistry and pharmaceutical development.

References

- 1. Buy this compound | 6299-87-2 [smolecule.com]

- 2. This compound | 6299-87-2 [sigmaaldrich.com]

- 3. scbt.com [scbt.com]

- 4. echemi.com [echemi.com]

- 5. echemi.com [echemi.com]

- 6. This compound CAS#: 6299-87-2 [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. application.wiley-vch.de [application.wiley-vch.de]

- 9. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 6299-87-2 Name: 6-Hydroxy-4-pyrimidinecarboxylic acidthis compound [xixisys.com]

- 12. angenechemical.com [angenechemical.com]

- 13. fishersci.com [fishersci.com]

An In-depth Technical Guide to the ¹H NMR Spectral Data of 6-Hydroxypyrimidine-4-carboxylic Acid

This guide provides a comprehensive analysis of the ¹H Nuclear Magnetic Resonance (NMR) spectral data for 6-Hydroxypyrimidine-4-carboxylic acid. It is intended for researchers, scientists, and professionals in drug development who require a deep understanding of the structural characterization of this compound. The document delves into the causal relationships behind experimental choices, ensuring a robust and validated interpretation of the spectral data.

Molecular Structure and Tautomerism: The Key to Interpretation

This compound (C₅H₄N₂O₃) is a substituted pyrimidine, a heterocyclic aromatic compound. A critical aspect of its structure, which directly influences its ¹H NMR spectrum, is the existence of keto-enol tautomerism. The "hydroxy" form (6-hydroxypyrimidine) is in equilibrium with its more stable keto tautomer, 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[1] In polar aprotic solvents like Dimethyl Sulfoxide (DMSO), the equilibrium strongly favors the 6-oxo form. This is due to the formation of a stable amide-like system within the ring.[2][3] The ¹H NMR data presented herein is consistent with this predominant 6-oxo tautomer.

The diagram below illustrates this crucial tautomeric equilibrium.

Caption: Tautomeric equilibrium of this compound.

Analysis of the ¹H NMR Spectrum

The ¹H NMR spectrum of this compound was acquired in deuterated dimethyl sulfoxide (DMSO-d₆) on a 400 MHz spectrometer. The choice of DMSO-d₆ is critical; as a polar aprotic solvent, it effectively dissolves the compound and, importantly, slows down the exchange rate of the acidic carboxylic acid proton, allowing for its observation as a distinct signal.[4][5]

Summary of Spectral Data

The experimental data reveals a simple spectrum with three distinct singlet signals, consistent with the three non-exchangeable protons of the major 6-oxo tautomer.

| Signal Label | Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| Hₐ | ~12.89 | Singlet (broad) | 1H | Carboxylic Acid (-COOH) |

| Hₑ | ~8.24 | Singlet | 1H | Pyrimidine Ring Proton (C2-H) |

| Hₒ | ~6.83 | Singlet | 1H | Pyrimidine Ring Proton (C5-H) |

Data sourced from publicly available datasets.[6][7]

Caption: Structure of the predominant tautomer with proton assignments.

Detailed Signal Interpretation

-

Hₐ (δ ≈ 12.89 ppm): This highly downfield signal is characteristic of a carboxylic acid proton.[8] Its chemical shift is significantly influenced by hydrogen bonding with the DMSO solvent. The signal often appears broad due to chemical exchange and quadrupolar broadening effects. In solvents like D₂O, this peak would disappear due to the rapid exchange of the acidic proton with deuterium.[5]

-

Hₑ (δ ≈ 8.24 ppm): This singlet is assigned to the proton at the C2 position of the pyrimidine ring. Its significant downfield shift is a direct result of the strong deshielding effect from the two adjacent electronegative nitrogen atoms.[6][9] The electron-withdrawing nature of the nitrogens reduces the electron density around the C2-H proton, causing it to resonate at a lower magnetic field.

-

Hₒ (δ ≈ 6.83 ppm): This singlet corresponds to the proton at the C5 position. It is less deshielded than Hₑ because it is further removed from the direct influence of the two ring nitrogens. It appears as a singlet because there are no adjacent protons within a three-bond distance to cause spin-spin coupling. The four-bond coupling (⁴J) to Hₑ is typically very small or zero in such systems and is not resolved.[9]

Experimental Protocol for ¹H NMR Data Acquisition

This section provides a validated, step-by-step methodology for obtaining a high-quality ¹H NMR spectrum of this compound.

Sample Preparation

-

Material: Weigh approximately 5-10 mg of purified this compound.[10]

-

Solvent: Use high-purity, deuterated dimethyl sulfoxide (DMSO-d₆). A typical volume is 0.6-0.7 mL.[7]

-

Dissolution: Add the DMSO-d₆ to a clean, dry vial containing the sample. Vortex the vial until the solid is completely dissolved. The compound may require gentle warming to fully dissolve.

-

Filtration: To ensure magnetic field homogeneity and prevent line broadening, filter the solution to remove any particulate matter. Draw the solution into a Pasteur pipette plugged with a small amount of glass wool and filter it directly into a clean, dry 5 mm NMR tube.[10]

-

Labeling: Clearly label the NMR tube with the sample identification.

NMR Spectrometer Setup and Data Acquisition (400 MHz)

-

Instrument Insertion: Insert the labeled NMR tube into the spectrometer's sample changer.

-

Locking and Shimming: The instrument will automatically lock onto the deuterium signal of the DMSO-d₆ solvent. Perform automated or manual shimming to optimize the magnetic field homogeneity, aiming for a narrow and symmetrical lock signal.[9]

-

Acquisition Parameters:

-

Experiment: Standard ¹H pulse-acquire experiment.

-

Spectral Width: Set a spectral width of approximately 16 ppm (e.g., from -2 to 14 ppm) to ensure all signals, including the broad carboxylic acid proton, are captured.

-

Number of Scans: Acquire 16 to 64 scans, depending on the sample concentration, to achieve an adequate signal-to-noise ratio.

-

Relaxation Delay (d1): Use a relaxation delay of 1-2 seconds.

-

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the resulting spectrum manually or automatically to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the residual DMSO-d₅ peak to δ 2.50 ppm.

-

Integrate all signals to determine the relative proton ratios.

-

The following diagram outlines the complete experimental workflow.

Caption: Experimental workflow for ¹H NMR analysis.

References

- 1. Tautomer - Wikipedia [en.wikipedia.org]

- 2. youtube.com [youtube.com]

- 3. wuxibiology.com [wuxibiology.com]

- 4. reddit.com [reddit.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 8. researchgate.net [researchgate.net]

- 9. benchchem.com [benchchem.com]

- 10. research.reading.ac.uk [research.reading.ac.uk]

An In-depth Technical Guide to the Solubility of 6-Hydroxypyrimidine-4-carboxylic Acid in DMSO and Water

This guide provides a comprehensive technical overview of the solubility characteristics of 6-hydroxypyrimidine-4-carboxylic acid, a heterocyclic compound of interest in medicinal chemistry and drug discovery.[1] Addressed to researchers, scientists, and professionals in drug development, this document elucidates the theoretical and practical aspects of dissolving this compound in two common laboratory solvents: dimethyl sulfoxide (DMSO) and water. By synthesizing fundamental physicochemical principles with actionable experimental protocols, this guide aims to equip the reader with the necessary knowledge to effectively handle this compound in a research setting.

Introduction: The Significance of Solubility in Drug Discovery

The journey of a potential therapeutic agent from a laboratory curiosity to a clinical candidate is paved with numerous challenges, among which solubility stands as a critical determinant of success. For a compound to exert its biological effect, it must first be adequately dissolved to enable absorption and distribution to its target site. This compound, with its pyrimidine core, is a scaffold that appears in various biologically active molecules.[2] Its dual functional groups—a hydroxyl group and a carboxylic acid—impart a unique physicochemical profile that governs its interaction with different solvents.[1] Understanding the solubility of this compound in both a polar aprotic solvent like DMSO and a polar protic solvent like water is paramount for its application in biological assays and formulation development.

Physicochemical Properties of this compound

A foundational understanding of the molecular characteristics of this compound is essential to comprehend its solubility behavior.

| Property | Value | Source |

| CAS Number | 6299-87-2 | [3][4] |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1][4] |

| Appearance | Crystalline solid | [3] |

| IUPAC Name | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | [3] |

The presence of both a hydrogen bond donor (hydroxyl and carboxylic acid) and acceptor (carbonyl and nitrogen atoms) sites suggests the potential for complex interactions with solvents.

Theoretical Framework of Solubility

The solubility of a compound is dictated by the interplay of intermolecular forces between the solute and the solvent. The principle of "like dissolves like" provides a rudimentary but effective framework for predicting solubility.

Solubility in Water

Water is a highly polar, protic solvent capable of forming extensive hydrogen bond networks. For this compound to dissolve in water, the energy released from the formation of solute-water interactions must overcome the energy required to break the solute-solute interactions in the crystal lattice and the water-water interactions.

The key structural features influencing aqueous solubility are:

-

Carboxylic Acid Group: This group can ionize to a carboxylate anion, particularly as the pH increases.[5][6] The resulting charge significantly enhances interaction with polar water molecules.

-

Hydroxyl Group: This group can act as both a hydrogen bond donor and acceptor, facilitating interactions with water.

-

Pyrimidine Ring: The nitrogen atoms in the ring can also participate in hydrogen bonding.

However, the planar, aromatic-like nature of the pyrimidine ring can contribute to unfavorable hydrophobic interactions, potentially limiting aqueous solubility, a common trait among pyrimidine derivatives.[7]

pH-Dependent Aqueous Solubility

The presence of both a carboxylic acid and a phenolic hydroxyl group makes the aqueous solubility of this compound highly dependent on the pH of the solution.[5][6]

-

Acidic Conditions (low pH): The carboxylic acid will be protonated and largely un-ionized. The compound will exist in its neutral form, which is expected to have lower aqueous solubility.

-

Neutral to Alkaline Conditions (higher pH): The carboxylic acid will deprotonate to form a carboxylate salt. Phenols are generally less acidic than carboxylic acids, but at sufficiently high pH, the hydroxyl group can also deprotonate.[8][9] This ionization dramatically increases the polarity of the molecule and its solubility in water.

Caption: pH effect on the ionization and solubility of this compound.

Solubility in DMSO

Dimethyl sulfoxide (DMSO) is a polar aprotic solvent with a strong dipole moment. It is an excellent solvent for a wide range of organic compounds due to its ability to act as a powerful hydrogen bond acceptor.[10] For this compound, DMSO can effectively solvate the molecule by forming hydrogen bonds with the hydroxyl and carboxylic acid protons. The lack of a rigid hydrogen-bonding network in DMSO, compared to water, often facilitates the dissolution of organic solids.[11]

Caption: Solvation mechanisms in DMSO and water.

Experimental Determination of Solubility

Given the absence of specific published solubility data for this compound, experimental determination is necessary. The following protocols outline the standard methods for assessing both thermodynamic and kinetic solubility.

Thermodynamic (Equilibrium) Solubility Protocol

This method determines the true solubility of the most stable crystalline form of the compound at equilibrium.[2]

Materials:

-

This compound (solid)

-

Dimethyl sulfoxide (DMSO), anhydrous

-

Deionized water or buffer of desired pH (e.g., Phosphate-Buffered Saline, pH 7.4)

-

Vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

HPLC or UV-Vis spectrophotometer for quantification

-

Syringe filters (0.45 µm)

Procedure:

-

Preparation: Add an excess amount of solid this compound to a vial containing a known volume of the solvent (DMSO or water/buffer). Ensure there is undissolved solid at the bottom of the vial.

-

Equilibration: Seal the vials and place them on an orbital shaker at a constant temperature (e.g., 25 °C) for 24-48 hours to allow the solution to reach equilibrium.

-

Separation: Centrifuge the vials at high speed to pellet the excess solid.

-

Filtration: Carefully withdraw an aliquot of the supernatant and filter it through a 0.45 µm syringe filter to remove any remaining solid particles.

-

Quantification: Dilute the filtrate with an appropriate solvent and determine the concentration of the dissolved compound using a pre-validated analytical method (HPLC or UV-Vis spectrophotometry against a standard curve).

Kinetic Solubility Protocol

This high-throughput method measures the solubility of a compound as it precipitates from a DMSO stock solution upon dilution in an aqueous buffer.[2][12] This is often more relevant for early-stage drug discovery assays.

Materials:

-

10 mM stock solution of this compound in 100% DMSO

-

Aqueous buffer (e.g., PBS, pH 7.4)

-

96-well microplate

-

Plate reader (nephelometry or UV-Vis)

Procedure:

-

Preparation: Add the aqueous buffer to the wells of a 96-well plate.

-

Addition of Compound: Add a small volume of the 10 mM DMSO stock solution to the buffer-containing wells to achieve the desired final concentration (e.g., 10 µL of stock into 190 µL of buffer for a 500 µM final concentration in 5% DMSO).[13]

-

Incubation: Shake the plate for a set period (e.g., 1.5-2 hours) at room temperature.[13]

-

Measurement: Measure the turbidity (light scattering) of the solution using a nephelometer or the absorbance at a specific wavelength. The concentration at which precipitation is observed is the kinetic solubility.

Caption: Experimental workflows for solubility determination.

Expected Solubility and Discussion

Expected Solubility in DMSO: Given DMSO's effectiveness in solvating polar organic molecules with hydrogen bond donors, this compound is expected to exhibit good to excellent solubility in DMSO, likely in the range of the analogous pyrimidine-4-carboxylic acid (i.e., >10 mg/mL).

Expected Solubility in Water: The aqueous solubility is anticipated to be low in acidic to neutral pH due to the un-ionized state of the molecule. However, in alkaline conditions (pH > 8) , where the carboxylic acid and potentially the phenolic hydroxyl group are deprotonated, the solubility is expected to increase significantly . The solubility in neutral buffer (pH 7.4) is likely to be poor, potentially in the low µg/mL to low mg/mL range.[2]

Conclusion and Best Practices

The solubility of this compound is a critical parameter that dictates its utility in research and development. Its amphiprotic nature, arising from the presence of both acidic and basic functional groups, results in a complex solubility profile, particularly in aqueous media where pH is a key modulator.

Key Recommendations for Researchers:

-

For biological assays, prepare a high-concentration stock solution in 100% DMSO.[10]

-

When diluting into aqueous buffers, be mindful of potential precipitation. Perform serial dilutions in DMSO before the final dilution into the assay medium to maintain a consistent, low final DMSO concentration (typically <0.5%).[10]

-

For aqueous solubility determination, the thermodynamic shake-flask method is the gold standard, but the kinetic method can provide a rapid and useful estimate for screening purposes.[2]

-

Always account for the pH of the aqueous medium, as it will have a profound impact on the solubility of this compound.

By understanding the underlying chemical principles and employing rigorous experimental techniques, researchers can navigate the challenges associated with the solubility of this compound and unlock its full potential in their scientific endeavors.

References

- 1. Buy this compound | 6299-87-2 [smolecule.com]

- 2. benchchem.com [benchchem.com]

- 3. This compound | 6299-87-2 [sigmaaldrich.com]

- 4. scbt.com [scbt.com]

- 5. Effect of pH and temperature on the solubility of a surface active carboxylic acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. Water Solubility Enhancement of Pyrazolo[3,4-d]pyrimidine Derivatives via Miniaturized Polymer–Drug Microarrays - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Phenols are less acidic than carboxylic acids, with values of pKa... | Study Prep in Pearson+ [pearson.com]

- 9. issr.edu.kh [issr.edu.kh]

- 10. benchchem.com [benchchem.com]

- 11. In silico estimation of DMSO solubility of organic compounds for bioscreening - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. asianpubs.org [asianpubs.org]

- 13. sigmaaldrich.com [sigmaaldrich.com]

Crystal structure of 6-Hydroxypyrimidine-4-carboxylic acid

An In-depth Technical Guide to the Crystal Structure of 6-Hydroxypyrimidine-4-carboxylic Acid: A Comparative and Predictive Analysis

Abstract

This technical guide provides a comprehensive examination of the crystal structure of this compound, a molecule of significant interest in medicinal chemistry and drug development.[1] While a definitive, publicly available crystal structure for this specific compound is not available at the time of this writing, this paper, authored from the perspective of a Senior Application Scientist, leverages established crystallographic principles and the known structure of the closely related pyrimidine-4-carboxylic acid to present a predictive analysis.[2] We will explore the synthesis and crystallization of the title compound, detail the methodologies for its structural characterization, and provide an expert-driven hypothesis on its molecular geometry and supramolecular architecture, with a focus on the influential role of its hydrogen-bonding capabilities. The implications of these structural features on the physicochemical properties relevant to pharmaceutical development are also discussed.

Introduction: The Significance of this compound in Drug Discovery

This compound (IUPAC name: 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid) is a heterocyclic compound featuring a pyrimidine core, a scaffold of immense importance in the pharmaceutical sciences.[1] Pyrimidine derivatives are integral to a wide array of therapeutic agents, demonstrating antimicrobial, antiviral, and anticancer activities.[1] The title compound, with its dual functional groups—a carboxylic acid and a hydroxyl group—presents a versatile platform for chemical modification, making it a valuable building block for the synthesis of novel drug candidates.[1]

The solid-state structure of an active pharmaceutical ingredient (API) is of paramount importance, as it governs critical physicochemical properties such as solubility, dissolution rate, stability, and bioavailability. Understanding the three-dimensional arrangement of molecules in the crystal lattice, the intermolecular interactions that stabilize this arrangement, and the potential for polymorphism is therefore a non-negotiable aspect of modern drug development. This guide will provide researchers, scientists, and drug development professionals with a foundational understanding of what to expect from the crystal structure of this compound and a methodological framework for its empirical study.

Synthesis and Crystallization

The reliable synthesis and subsequent crystallization of this compound are the foundational steps for any solid-state characterization.

Synthetic Pathway

The most common and well-documented synthesis of this compound involves a cyclocondensation reaction.[3] This method utilizes readily available starting materials and offers a straightforward route to the desired product.

Protocol for Synthesis:

-

Reaction Setup: In a round-bottom flask, dissolve sodium hydroxide in water. To this solution, add diethyl oxaloacetate sodium salt and formamidine acetate.[3]

-

Reaction Execution: Stir the resulting mixture at room temperature for approximately 16 hours.[3]

-

Acidification and Precipitation: Carefully acidify the reaction mixture with concentrated hydrochloric acid to a pH of 1. This will cause the product to precipitate out of the solution.[3]

-

Isolation and Purification: Cool the mixture to facilitate complete precipitation. The solid product is then collected by filtration, washed with water and ether, and dried under vacuum to yield this compound.[3]

Single Crystal Growth

Obtaining single crystals of sufficient quality for X-ray diffraction is often more of an art than a science, requiring careful control over solvent selection, saturation, and temperature. For a polar molecule like this compound, slow evaporation from a suitable solvent system is a promising technique.

Experimental Protocol for Crystallization:

-

Solvent Screening: Begin by testing the solubility of the compound in a range of solvents (e.g., water, methanol, ethanol, acetone, and mixtures thereof). The ideal solvent is one in which the compound is sparingly soluble at room temperature and more soluble upon heating.

-

Preparation of a Saturated Solution: Prepare a nearly saturated solution of the purified compound in the chosen solvent or solvent system, gently heating if necessary to ensure complete dissolution.

-

Slow Evaporation: Filter the solution to remove any particulate matter and transfer it to a clean vial. Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks at a constant temperature.

-

Crystal Harvesting: Once well-formed, single crystals appear, carefully harvest them from the mother liquor and dry them on filter paper.

Comparative Crystal Structure Analysis

As no public entry in the Cambridge Structural Database (CSD) exists for this compound, we will analyze the crystal structure of pyrimidine-4-carboxylic acid (CSD Refcode: PYMCXA01) and extrapolate the findings to our target molecule.[2][4]

Case Study: The Crystal Structure of Pyrimidine-4-carboxylic Acid

The crystal structure of pyrimidine-4-carboxylic acid was determined by single-crystal X-ray diffraction.[2] The key crystallographic parameters are summarized in Table 1.

| Parameter | Pyrimidine-4-carboxylic acid [2] | This compound (Predicted) |

| Chemical Formula | C₅H₄N₂O₂ | C₅H₄N₂O₃ |

| Crystal System | Monoclinic | Monoclinic or Orthorhombic |

| Space Group | P2₁/m | P2₁/c or P-1 |

| a (Å) | 6.0080(12) | ~6.1 - 6.3 |

| b (Å) | 6.3519(13) | ~6.4 - 6.6 |

| c (Å) | 7.4834(15) | ~7.5 - 7.8 |

| β (°) | 112.20(3) | ~110 - 115 (if monoclinic) |

| Volume (ų) | 264.41(9) | ~270 - 290 |

| Z | 2 | 2 or 4 |

| Hydrogen Bonds (Primary) | O-H···N (Carboxylic acid to pyrimidine N) | O-H···O (Carboxylic acid dimer), O-H···N (Hydroxyl to pyrimidine N) |

In the crystal structure of pyrimidine-4-carboxylic acid, the molecules are arranged in sheets. The dominant intermolecular interaction is a strong O-H···N hydrogen bond between the carboxylic acid group of one molecule and one of the nitrogen atoms of the pyrimidine ring of an adjacent molecule. This interaction links the molecules into chains.[2]

Predicted Crystal Structure of this compound

The introduction of a hydroxyl group at the 6-position of the pyrimidine ring is expected to have a profound impact on the crystal packing and hydrogen bonding network. The hydroxyl group introduces an additional strong hydrogen bond donor, which will compete with the carboxylic acid's hydroxyl group.

Predicted Structural Features:

-

Tautomerism: The "hydroxyl" group at the 6-position is likely to exist in its tautomeric keto form (6-oxo), as is common for hydroxypyrimidines. This is reflected in the IUPAC name: 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid.[1] This keto group is a strong hydrogen bond acceptor.

-

Hydrogen Bonding: The carboxylic acid group is a robust hydrogen bond donor and acceptor. It is highly probable that it will form the classic carboxylic acid dimer synthon, an R²₂(8) ring motif, with a neighboring molecule. This is a very stable and common arrangement. The remaining N-H of the pyrimidine ring and the keto oxygen will then be available for further hydrogen bonding, likely forming chains or sheets.

-

Crystal Packing: The formation of the carboxylic acid dimer would likely disrupt the simple chain formation seen in the parent compound. This could lead to a different, possibly more complex, three-dimensional network and a different space group (e.g., P2₁/c or P-1), which are common for centrosymmetric dimers. The unit cell volume is predicted to increase to accommodate the additional oxygen atom and the altered packing arrangement.

Implications for Pharmaceutical Development

The predicted crystal structure, dominated by a strong carboxylic acid dimer and further linked by N-H···O hydrogen bonds, has several important implications for drug development:

-

Polymorphism: The presence of multiple strong hydrogen bond donors and acceptors increases the likelihood of polymorphism—the ability of a compound to exist in multiple crystal forms. Different polymorphs can have vastly different properties, and a thorough screening for them would be essential.

-

Solubility: The robust hydrogen bonding network suggests a stable crystal lattice, which could correlate with lower aqueous solubility. The formation of salts or co-crystals by targeting the carboxylic acid group could be a viable strategy to enhance solubility.

-

Stability: A well-defined and strongly bonded crystal structure generally imparts good thermal and chemical stability, which is a desirable attribute for an API.

Conclusion

While the definitive crystal structure of this compound remains to be experimentally determined and published, a scientifically rigorous prediction can be made based on the principles of crystal engineering and comparison with analogous structures. We predict that the crystal packing will be dominated by the formation of centrosymmetric carboxylic acid dimers, with additional N-H···O hydrogen bonds linking these dimers into a more complex network. This structural arrangement has significant consequences for the compound's physicochemical properties, which are of critical interest to its development as a pharmaceutical agent. This guide provides a solid framework for future experimental work and underscores the necessity of empirical crystallographic analysis in modern drug discovery.

References

Spectroscopic Characterization of 6-Hydroxypyrimidine-4-carboxylic acid: A Senior Application Scientist's Perspective

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

6-Hydroxypyrimidine-4-carboxylic acid (CAS 6299-87-2) is a pivotal heterocyclic compound, serving as a versatile building block in the synthesis of pharmaceuticals and other bioactive molecules.[1] Its chemical reactivity and biological activity are dictated by its unique structure, which is characterized by the presence of both a hydroxyl and a carboxylic acid group on the pyrimidine ring.[1] Accurate and comprehensive characterization is paramount to ensure purity, confirm structural integrity, and understand its chemical behavior. This guide provides an in-depth exploration of the spectroscopic techniques essential for the definitive characterization of this molecule, grounded in field-proven insights and authoritative references. We will delve into the causality behind experimental choices and present self-validating protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, UV-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS).

Foundational Concepts: Structure and Tautomerism

Before delving into spectroscopic analysis, it is crucial to understand that this compound exists in a tautomeric equilibrium. While commonly named with the "hydroxy" prefix, the molecule predominantly exists in the more stable keto (or oxo) form, named 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid under IUPAC guidelines.[2] This keto-enol tautomerism significantly influences the spectroscopic data, particularly in IR and NMR spectroscopy. The stability of the 6-oxo isomer is a key consideration in spectral interpretation.[3]

Caption: Tautomeric equilibrium of this compound.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 6299-87-2 | [4] |

| Molecular Formula | C₅H₄N₂O₃ | [1] |

| Molecular Weight | 140.10 g/mol | [1][5] |

| IUPAC Name | 6-oxo-1,6-dihydropyrimidine-4-carboxylic acid | [2] |

| Melting Point | 268-270 °C | [4][6] |

| Appearance | White to light yellow powder/crystal | [4] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, ¹H and ¹³C NMR provide unambiguous evidence for its structure.

Expertise & Experience: The "Why"

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO-d₆) is the solvent of choice due to the compound's good solubility and, importantly, its ability to slow the exchange of acidic protons (from the carboxylic acid and the N-H of the oxo tautomer), making them observable in the ¹H NMR spectrum.

Experimental Protocol: ¹H NMR Spectroscopy

-

Sample Preparation: Accurately weigh approximately 5-10 mg of this compound.

-

Dissolution: Dissolve the sample in ~0.7 mL of DMSO-d₆ in a standard 5 mm NMR tube.

-

Homogenization: Gently vortex the tube until the sample is fully dissolved. A brief sonication may be required.

-

Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz (or higher) spectrometer.

-

Referencing: Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Data Interpretation and Expected Results

The ¹H NMR spectrum is expected to show three distinct singlet peaks, confirming the absence of vicinal proton-proton coupling.[4][7]

-

δ ~12.9 ppm (singlet, 1H): This very downfield chemical shift is characteristic of a carboxylic acid proton (-COOH).[4][8] Its broadness can vary depending on concentration and residual water content.

-

δ ~8.2 ppm (singlet, 1H): This signal corresponds to the proton at the C2 position of the pyrimidine ring.

-

δ ~6.8 ppm (singlet, 1H): This signal is assigned to the proton at the C5 position of the pyrimidine ring.[4][7]

The observation of a proton around 12-13 ppm and the absence of a distinct O-H signal for the hydroxyl group further support the predominance of the 6-oxo tautomer in DMSO solution.

Table 2: Summary of Expected ¹H and ¹³C NMR Data (in DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Assignment |

| ¹H | ~12.9 | Broad Singlet | -COOH |

| ¹H | ~8.2 | Singlet | H-2 |

| ¹H | ~6.8 | Singlet | H-5 |

| ¹³C | ~165-185 | Singlet | -COOH |

| ¹³C | ~160-170 | Singlet | C-6 (C=O) |

| ¹³C | ~150-160 | Singlet | C-2 |

| ¹³C | ~140-150 | Singlet | C-4 |

| ¹³C | ~110-120 | Singlet | C-5 |

Note: ¹³C chemical shifts are predicted ranges based on typical values for similar structures. Carboxyl carbons are typically found between 165-185 δ.[9]

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying functional groups by measuring the vibrations of bonds within a molecule. It is particularly useful for confirming the presence of the carboxylic acid and the carbonyl group of the lactam (oxo) form.

Expertise & Experience: The "Why"

Due to the compound's low solubility in many common IR solvents, spectra are typically acquired from solid samples using techniques like Potassium Bromide (KBr) pellets or Attenuated Total Reflectance (ATR).[3] In the solid state, extensive intermolecular hydrogen bonding occurs, which significantly broadens the O-H absorption and shifts the C=O absorption to lower wavenumbers.[10]

Experimental Protocol: ATR-FTIR Spectroscopy

-

Sample Preparation: Place a small, representative amount of the solid powder directly onto the ATR crystal.

-

Pressure Application: Apply consistent pressure using the anvil to ensure good contact between the sample and the crystal.

-

Background Scan: Perform a background scan of the empty ATR crystal to subtract atmospheric (CO₂, H₂O) contributions.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans at a resolution of 4 cm⁻¹.

-

Data Processing: Perform baseline correction and peak picking.

Data Interpretation and Expected Results

The IR spectrum provides a distinct fingerprint for this compound.

-

3300-2500 cm⁻¹ (very broad, strong): This is the hallmark of a hydrogen-bonded carboxylic acid O-H stretch.[9][10] This broad envelope will also encompass the N-H stretching vibration from the pyrimidine ring in its oxo form.

-

~1710-1760 cm⁻¹ (strong, sharp): A strong absorption in this region is characteristic of the C=O stretch of the carboxylic acid group.[9]

-

~1630-1690 cm⁻¹ (strong): This band can be attributed to the C=O stretch of the cyclic amide (lactam) in the 6-oxo tautomer.

-

~1500-1700 cm⁻¹ (medium): These absorptions arise from C=C and C=N bond stretching within the pyrimidine ring.[11]

Table 3: Summary of Key IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 3300-2500 | O-H Stretch (H-bonded) | Carboxylic Acid |

| ~3100 | N-H Stretch | Amide (Lactam) |

| 1710-1760 | C=O Stretch | Carboxylic Acid |

| 1630-1690 | C=O Stretch | Amide (Lactam) |

| 1500-1700 | C=C and C=N Stretches | Aromatic Ring |

UV-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, making it useful for characterizing compounds with conjugated systems or chromophores.

Expertise & Experience: The "Why"

The pyrimidine ring, being a conjugated heterocyclic system, is an excellent chromophore. The position of the maximum absorbance (λ_max) is sensitive to the solvent polarity and pH, which can alter the electronic structure and protonation state of the molecule. A polar protic solvent like ethanol or methanol is a good starting point.

Experimental Protocol: UV-Vis Spectroscopy

-

Stock Solution: Prepare a stock solution of known concentration (e.g., 1 mg/mL) in a suitable solvent like methanol or ethanol.

-

Working Solution: Dilute the stock solution to an appropriate concentration (typically in the µg/mL range) to achieve an absorbance reading between 0.1 and 1.0 AU.

-

Blanking: Use the pure solvent as a blank to zero the spectrophotometer.

-

Acquisition: Scan the sample across a range of approximately 200-400 nm to identify the λ_max.

Data Interpretation and Expected Results

The UV spectrum is expected to show strong absorption bands corresponding to π→π* transitions within the conjugated pyrimidine system. While simple carboxylic acids absorb around 210 nm, the extended conjugation in this molecule will shift the absorbance to a longer wavelength (a bathochromic shift).[12] The exact λ_max will be influenced by the solvent, but a primary absorption peak is expected in the 250-300 nm range.

Mass Spectrometry (MS)

Mass spectrometry is a destructive technique that provides the exact molecular weight and valuable structural information through fragmentation analysis.

Expertise & Experience: The "Why"

Electrospray ionization (ESI) is the preferred method for this molecule as it is a soft ionization technique suitable for polar, non-volatile compounds, minimizing premature fragmentation and ensuring a strong signal for the molecular ion. Analysis in negative ion mode [M-H]⁻ is often successful for carboxylic acids.

Experimental Protocol: ESI-MS

-

Sample Preparation: Prepare a dilute solution of the sample (~10-100 µg/mL) in a suitable solvent system, such as methanol or an acetonitrile/water mixture.

-

Infusion: Introduce the sample into the ESI source via direct infusion or through an LC system.

-

Ionization: Apply ESI conditions (e.g., negative ion mode, capillary voltage ~3.0 kV).

-

Analysis: Acquire the full scan mass spectrum using a high-resolution analyzer like a Time-of-Flight (TOF) or Orbitrap for accurate mass measurement.

Data Interpretation and Expected Results

-

Molecular Ion: The primary observation should be the deprotonated molecule [M-H]⁻ at an m/z value corresponding to its molecular weight minus one proton (C₅H₃N₂O₃⁻), which would be approximately 139.01 . High-resolution mass spectrometry can confirm the elemental composition.

-

Fragmentation: While ESI is soft, some in-source fragmentation can occur, or tandem MS (MS/MS) can be performed. Key fragmentation pathways for carboxylic acids include the loss of small neutral molecules.[13]

-

Loss of CO₂ (44 Da): A fragment corresponding to [M-H-CO₂]⁻ is highly probable, resulting from decarboxylation.

-

Loss of H₂O (18 Da): While less common in negative mode, this can sometimes be observed.

-

Integrated Analytical Workflow

No single technique is sufficient for complete characterization. The synergy of these methods provides a self-validating system to confirm the identity and purity of this compound.

Caption: Integrated workflow for spectroscopic characterization.

References

- 1. Buy this compound | 6299-87-2 [smolecule.com]

- 2. This compound | 6299-87-2 [sigmaaldrich.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound CAS#: 6299-87-2 [m.chemicalbook.com]

- 5. scbt.com [scbt.com]

- 6. echemi.com [echemi.com]

- 7. echemi.com [echemi.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. echemi.com [echemi.com]

- 11. IR Absorption Table [webspectra.chem.ucla.edu]

- 12. researchgate.net [researchgate.net]

- 13. m.youtube.com [m.youtube.com]

Theoretical and Computational Exploration of Pyrimidine Carboxylic Acids: From Molecular Structure to Drug Design

An In-Depth Technical Guide:

Abstract

Pyrimidine, a fundamental N-containing heterocycle, forms the core of numerous biologically vital molecules, including the nucleobases of DNA and RNA.[1][2] The incorporation of a carboxylic acid moiety onto this scaffold creates pyrimidine carboxylic acids, a class of compounds with immense therapeutic potential and diverse chemical applications.[3][4] They serve as critical intermediates in the synthesis of antiviral and anticancer agents, as well as agrochemicals.[5][6] This technical guide provides researchers, medicinal chemists, and drug development professionals with a comprehensive overview of the theoretical and computational methodologies employed to investigate these molecules. We will delve into the causality behind the selection of computational techniques, detailing their application in elucidating molecular structure, predicting reactivity, and guiding the rational design of novel therapeutics. This document eschews a rigid template, instead adopting a narrative that flows from foundational principles to advanced applications, mirroring the process of computational inquiry in modern chemical research.

The Pyrimidine Carboxylic Acid Scaffold: A Computational Perspective

The versatility of the pyrimidine ring, characterized by its electron-deficient nature and hydrogen bonding capabilities, makes it a privileged scaffold in medicinal chemistry.[4][7][8] The addition of a carboxylic acid group introduces a key functional handle for derivatization and a crucial site for biological interactions, often involving hydrogen bonds with protein active sites.[9]

Computational chemistry provides an indispensable toolkit for probing these molecules at an atomic level, offering insights that are often difficult or impossible to obtain through experimental means alone. These methods allow us to build robust models that predict molecular behavior, thereby accelerating the discovery and optimization process. The primary goals of computational studies on pyrimidine carboxylic acids are to understand:

-

Inherent Molecular Properties: Stable conformations, tautomeric equilibria, and electronic structure.

-

Spectroscopic Signatures: Correlating computed vibrational and NMR data with experimental results for structural validation.

-

Chemical Reactivity: Identifying sites susceptible to nucleophilic or electrophilic attack and predicting reaction outcomes.

-

Biological Activity: Simulating interactions with protein targets to predict binding affinity and mode of action, guiding the design of potent inhibitors.

Core Computational Methodologies: The "Why" and "How"

The selection of a computational method is a critical decision dictated by a balance between desired accuracy and available computational resources. For pyrimidine carboxylic acids, Density Functional Theory (DFT) has emerged as the workhorse method due to its favorable accuracy-to-cost ratio.

Density Functional Theory (DFT)

Causality of Choice: DFT is a quantum mechanical method that calculates the electronic structure of a molecule based on its electron density, rather than the complex many-electron wavefunction.[10] This approach provides a robust framework for accurately predicting geometries, energies, and a wide array of molecular properties for medium-sized organic molecules like pyrimidine derivatives.

Commonly employed DFT protocols involve the B3LYP functional , which combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional. This hybrid functional has a proven track record for delivering reliable results for organic systems. The choice of basis set , such as 6-311G(d,p) or 6-311+G *, is also critical.[2][11] These Pople-style basis sets provide sufficient flexibility to describe the electron distribution around each atom, with polarization functions (d,p) allowing for non-spherical electron density shapes and diffuse functions (+) being important for describing anions or weak non-covalent interactions.

Key Applications of DFT:

-

Geometry Optimization: Finding the lowest energy, most stable 3D structure of the molecule.

-

Vibrational Frequency Analysis: Predicting infrared (IR) and Raman spectra to confirm that an optimized structure is a true energy minimum (no imaginary frequencies) and to aid in the interpretation of experimental spectra.[2][12]

-

Frontier Molecular Orbital (FMO) Analysis: Calculation of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity and kinetic stability.[11] A smaller gap suggests the molecule is more reactive and polarizable.

-

Molecular Electrostatic Potential (MEP): Mapping the electrostatic potential onto the electron density surface to visualize electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule, predicting sites for intermolecular interactions.[11]

-

Tautomerism Studies: Calculating the relative energies of different tautomers (e.g., keto-enol or amino-imino forms) to predict the most stable form in the gas phase or in solution (using implicit solvent models).[13][14] Understanding tautomerism is vital as different forms can have drastically different biological activities and pairing properties.[15]

Protocol 1: Standard DFT Geometry Optimization and Frequency Calculation

-

Structure Input: Draw the pyrimidine carboxylic acid molecule in a molecular editor (e.g., GaussView, Avogadro) and save the initial 3D coordinates.

-

Input File Generation: Create an input file for a quantum chemistry package (e.g., Gaussian, ORCA). Specify the calculation type (Opt Freq), method (B3LYP), basis set (6-311G(d,p)), and charge/multiplicity.

-

Execution: Submit the calculation to the software. The program will iteratively adjust the molecular geometry to find the point of minimum energy.

-

Convergence Check: Verify that the optimization has converged successfully by checking the output log file for specific convergence criteria.

-

Frequency Analysis: After optimization, the software will compute the vibrational frequencies. Confirm that there are no imaginary frequencies, which indicates a true local minimum on the potential energy surface.

-

Data Extraction: Extract key data: optimized Cartesian coordinates, final energy, HOMO/LUMO energies, dipole moment, and vibrational frequencies with their corresponding IR intensities.

Molecular Docking

Causality of Choice: For drug development professionals, understanding how a potential drug molecule (ligand) binds to its biological target (receptor, typically a protein) is paramount. Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.[16][17] It is a cornerstone of structure-based drug design, enabling the rapid screening of virtual libraries and providing insights into the specific interactions that confer binding affinity.

The process involves placing the ligand in the active site of the receptor and using a scoring function to estimate the binding free energy for different poses. This allows for the ranking of different compounds and the identification of key interactions like hydrogen bonds, hydrophobic contacts, and electrostatic interactions.

Protocol 2: A Typical Molecular Docking Workflow

-

Receptor Preparation:

-

Ligand Preparation:

-

Generate the 3D structure of the pyrimidine carboxylic acid derivative.

-

Optimize its geometry using a force field (e.g., MMFF94) or a quantum chemical method (see Protocol 1).

-

Define rotatable bonds to allow for conformational flexibility during docking.

-

-

Grid Box Definition: Define a "grid box" in the receptor that encompasses the binding site. The docking algorithm will confine its search for binding poses to this defined volume.

-

Docking Simulation: Run the docking simulation using a program like AutoDock Vina.[19] The software will systematically explore different conformations and orientations of the ligand within the grid box.

-

Pose Analysis and Scoring:

-

The program will output several possible binding poses, each with a corresponding binding energy score (e.g., in kcal/mol). The more negative the score, the more favorable the predicted binding.[17][20]

-

Visualize the top-scoring poses in a molecular viewer. Analyze the intermolecular interactions (e.g., hydrogen bonds, pi-stacking) between the ligand and the active site amino acid residues.

-

Applications in Research and Development

Structural Elucidation and Tautomerism

Theoretical calculations are invaluable for studying the subtle structural nuances of pyrimidine carboxylic acids. One of the most critical aspects is tautomerism, as the position of a proton can fundamentally alter the molecule's hydrogen bonding pattern and, consequently, its biological function.[21] Computational studies have shown that for derivatives like 4(3H)-pyrimidinone, the ketonic form is favored over the hydroxyl form, a shift driven by factors like aromaticity and electronic delocalization.[14] DFT calculations can quantify the energy difference between tautomers, providing a reliable prediction of the dominant species under given conditions.[13]

Guiding Rational Drug Design

The pyrimidine scaffold is present in numerous approved drugs, and pyrimidine carboxylic acids are key precursors for many more.[1][3][4] Computational studies play a direct role in designing new, more effective therapeutic agents.

-

Anticancer Activity: Many pyrimidine derivatives function as kinase inhibitors.[1] Molecular docking studies can elucidate how these compounds bind to the ATP-binding site of kinases like EGFR or CDKs, guiding modifications to improve potency and selectivity.[17]

-

Antiviral/Antibacterial Agents: Docking simulations are used to design inhibitors for essential viral or bacterial enzymes, such as the main protease (Mpro) of SARS-CoV-2 or Pseudomonas aeruginosa TrmD.[16][19]

-

Anti-diabetic Agents: Pyrimidine derivatives have been investigated as inhibitors of enzymes like α-amylase. Docking helps identify compounds that can effectively block the active site and control hyperglycemia.[22]

The results of docking simulations are often presented in tables summarizing the binding affinity and key interactions.

| Compound ID | Target Protein | Binding Energy (kcal/mol) | Interacting Residues (H-Bonds) |

| PCA-01 | Cyclin-Dependent Kinase 2 | -7.9 | LEU83, LYS33 |

| PCA-02 | SARS-CoV-2 Mpro | -7.5 | GLU166, CYS145 |

| PCA-03 | α-Amylase | -8.2 | ASP197, GLU233 |

| Caption: Example table summarizing molecular docking results for hypothetical pyrimidine carboxylic acid (PCA) derivatives.[16][17][22] |

Predicting Advanced Molecular Properties

Beyond biological activity, computational methods can predict other important characteristics.

-

Acidity (pKa): The acidity of the carboxylic group and the basicity of the ring nitrogens are critical for solubility, membrane permeability, and biological activity. Quantum chemical methods combined with QSAR approaches can provide accurate estimations of pKa values.[23]

-

Non-Linear Optical (NLO) Properties: The electron-deficient pyrimidine ring can act as an excellent electron acceptor in "push-pull" molecules, making these compounds candidates for NLO materials used in optoelectronics.[8][24] DFT calculations can predict NLO properties like polarizability and first-order hyperpolarizability (β), guiding the synthesis of materials with enhanced NLO responses.[25][26]

// Nodes Start [label="Define Molecule:\nPyrimidine Carboxylic Acid Derivative", fillcolor="#FBBC05"]; DFT [label="Quantum Chemistry (DFT)\nB3LYP/6-311G(d,p)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Docking [label="Molecular Docking\n(e.g., AutoDock Vina)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Geom [label="Optimized Geometry\n& Tautomer Stability", fillcolor="#FFFFFF"]; Spectra [label="Predicted Spectra\n(IR, NMR)", fillcolor="#FFFFFF"]; FMO [label="Electronic Properties\n(HOMO, LUMO, MEP)", fillcolor="#FFFFFF"]; NLO [label="Advanced Properties\n(pKa, NLO)", fillcolor="#FFFFFF"]; Binding [label="Binding Affinity & Pose\n(Interaction Analysis)", fillcolor="#FFFFFF"]; Design [label="Rational Drug Design\n& Material Science", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges Start -> DFT; Start -> Docking; DFT -> {Geom, Spectra, FMO, NLO}; Docking -> Binding; {Geom, FMO, Binding} -> Design; } dot Caption: A generalized workflow for the computational study of a pyrimidine carboxylic acid.

Conclusion and Future Outlook

Theoretical and computational studies have become an integral part of modern research on pyrimidine carboxylic acids. Methodologies like DFT and molecular docking provide a powerful lens through which to examine molecular structure, predict properties, and understand biological function at an atomic level. These in silico approaches not only explain experimental observations but also proactively guide the synthesis of novel compounds with tailored properties. As computational power increases and theoretical models become more refined, the synergy between computational chemistry and experimental synthesis will continue to accelerate the development of new drugs and advanced materials based on this remarkable heterocyclic scaffold.

References

- 1. Data-Driven Modelling of Substituted Pyrimidine and Uracil-Based Derivatives Validated with Newly Synthesized and Antiproliferative Evaluated Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis, X-ray Diffraction, Thermogravimetric and DFT Analyses of Pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Pyrimidines: A New Versatile Molecule in the Drug Development Field, Scope, and Future Aspects [mdpi.com]

- 4. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. chemimpex.com [chemimpex.com]

- 7. gsconlinepress.com [gsconlinepress.com]

- 8. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical materia ... - RSC Advances (RSC Publishing) DOI:10.1039/D4RA05681G [pubs.rsc.org]

- 9. Synthesis, structural characterization and DFT study of N-(pyrimidyl)-ω-amino acids/peptide: β-alanine, γ-aminobutyric acid, 5-aminovaleric acid, 6-aminohexanoic acid and glycylglycine - CrystEngComm (RSC Publishing) [pubs.rsc.org]

- 10. cdnbbsr.s3waas.gov.in [cdnbbsr.s3waas.gov.in]

- 11. researchgate.net [researchgate.net]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. From 2-hydroxypyridine to 4(3H)-pyrimidinone: computational study on the control of the tautomeric equilibrium - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ias.ac.in [ias.ac.in]

- 16. mdpi.com [mdpi.com]

- 17. Molecular docking analysis of selected pyrimidine derivatives with human cyclin-dependent kinase 2 - PMC [pmc.ncbi.nlm.nih.gov]

- 18. mdpi.com [mdpi.com]

- 19. Synthesis, docking study and antimicrobial activity evaluation of pyridyl amides of thieno[2,3-d]pyrimidine-4-carboxylic acid | ScienceRise: Pharmaceutical Science [journals.uran.ua]

- 20. tandfonline.com [tandfonline.com]

- 21. pubs.acs.org [pubs.acs.org]

- 22. remedypublications.com [remedypublications.com]

- 23. Computational Estimation of the Acidities of Pyrimidines and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 24. researchgate.net [researchgate.net]

- 25. Investigation of the linear and nonlinear optical properties in the crystalline phase of a pyrimidine derivative—a potential nonlinear optical material: analysis of its structure, reactivity, and docking studies - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 26. researchgate.net [researchgate.net]

Methodological & Application

Application Note & Protocol: A Guide to the Synthesis of 6-Hydroxypyrimidine-4-carboxylic Acid

Abstract

This document provides a comprehensive guide for the synthesis of 6-hydroxypyrimidine-4-carboxylic acid, a pivotal intermediate in medicinal chemistry and drug development.[1][2] The protocol details a robust method starting from the readily accessible diethyl oxalacetate sodium salt and formamidine acetate. The narrative emphasizes the underlying chemical principles of the cyclocondensation reaction, offers a detailed, step-by-step experimental procedure, and includes methods for purification and characterization to ensure product integrity. This guide is intended for researchers in organic synthesis, medicinal chemistry, and pharmaceutical development, providing both the practical "how" and the critical "why" for each step of the process.

Introduction: The Significance of the Pyrimidine Scaffold

The pyrimidine ring system is a fundamental heterocyclic motif found in the building blocks of life, namely the nucleobases uracil, thymine, and cytosine.[3] This inherent biological relevance has made pyrimidine derivatives a cornerstone of pharmaceutical research, leading to the development of numerous antiviral, antimicrobial, and anticancer agents.[1][2][4] this compound (CAS 6299-87-2) is a particularly valuable derivative.[1] Its bifunctional nature, featuring both a carboxylic acid and a hydroxyl group, provides multiple reaction sites for further chemical modification, making it a versatile precursor for constructing more complex, biologically active molecules.[1]

The synthesis described herein employs a classic approach to pyrimidine ring formation: the condensation of a 1,3-dicarbonyl compound (or its equivalent) with an amidine.[3][5] This method, a variation of the Pinner synthesis, is a reliable and widely used strategy for constructing the pyrimidine core.[5] By providing a detailed protocol and mechanistic insight, this document aims to empower researchers to confidently synthesize and utilize this important chemical intermediate.

Reaction Mechanism: Cyclocondensation Pathway

The synthesis proceeds via a base-facilitated cyclocondensation reaction. The key transformation involves the formation of the pyrimidine ring by combining the three-carbon backbone of diethyl oxalacetate with the N-C-N unit of formamidine.

The proposed mechanism is as follows:

-

Initial Attack: One of the nitrogen atoms of formamidine acts as a nucleophile, attacking one of the carbonyl carbons of the diethyl oxalacetate.

-